molecular formula C16H31NO2 B15168168 tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate CAS No. 651054-06-7

tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate

Cat. No.: B15168168
CAS No.: 651054-06-7
M. Wt: 269.42 g/mol
InChI Key: ARZDWNVCMHPHEK-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate is a chemical building block designed for research and development, particularly in medicinal chemistry. Compounds featuring the N-Boc piperidine scaffold, such as this one, are highly valued for their role as synthetic intermediates in the discovery of new therapeutic agents . Piperidine derivatives are frequently explored in Structure-Activity Relationship (SAR) studies to optimize the potency and drug-like properties of lead compounds . For instance, similar N-Boc protected piperidine compounds have been identified as potent inhibitors of targets like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, showcasing the potential of this chemical class in anti-tuberculosis drug discovery . Furthermore, the piperidine nucleus is a key structural component in the development of agonists for various biological targets, demonstrating the wide utility of these intermediates . Researchers utilize this compound as a versatile precursor for the synthesis of more complex molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

651054-06-7

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

tert-butyl 4-hexan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C16H31NO2/c1-6-7-8-13(2)14-9-11-17(12-10-14)15(18)19-16(3,4)5/h13-14H,6-12H2,1-5H3

InChI Key

ARZDWNVCMHPHEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Grignard Addition to 4-Piperidone

A widely applicable route involves Grignard reagent addition to 4-piperidone, followed by reduction and Boc protection:

  • Synthesis of 4-Piperidone : Piperidine is oxidized to 4-piperidone using ruthenium trichloride ($$RuCl3$$) and sodium periodate ($$NaIO4$$) in a biphasic system (DCM/water), achieving 85% yield.
  • Grignard Addition : Treatment of 4-piperidone with (pentan-2-yl)magnesium bromide in THF at −78°C forms 4-(1-hydroxy-2-pentyl)piperidine.
  • Dehydration and Hydrogenation : The alcohol is dehydrated with $$H2SO4$$ to an alkene, which is hydrogenated using $$H_2/Pd-C$$ to yield 4-(hexan-2-yl)piperidine.
  • Boc Protection : The amine is protected via standard Boc conditions.

Key Data:

Step Reagents/Conditions Yield (%)
Oxidation to 4-piperidone $$RuCl3$$, $$NaIO4$$, DCM/H₂O 85
Grignard addition (pentan-2-yl)MgBr, THF, −78°C 72
Hydrogenation $$H_2$$ (1 atm), 10% Pd/C 89

This route benefits from commercial availability of 4-piperidone and scalability but requires careful control of Grignard reactivity to avoid over-addition.

Direct Alkylation of Boc-Protected Piperidine

Direct alkylation at the 4-position of Boc-piperidine presents steric challenges but can be achieved under optimized conditions:

  • Directed Lithiation : Boc-piperidine is treated with lithium diisopropylamide (LDA) at −78°C to deprotonate the 4-position, forming a lithium enolate.
  • Alkylation : Addition of hexan-2-yl bromide (2.0 equiv) and warming to 0°C affords the alkylated product.

Reaction Parameters:

  • Base: LDA (2.2 equiv), THF, −78°C
  • Electrophile: Hexan-2-yl bromide (2.0 equiv)
  • Yield: 58% after column chromatography

This method, while technically demanding, avoids multi-step functional group interconversions. Similar strategies are noted in the synthesis of tert-butyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, where Lewis acids like $$BF3·OEt2$$ facilitate alkylation.

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed couplings enable direct installation of the hexan-2-yl group onto pre-functionalized piperidine scaffolds:

  • Suzuki-Miyaura Coupling : Reacting 4-bromo-Boc-piperidine with hexan-2-ylboronic acid under $$Pd(PPh3)4$$ catalysis.

    • Conditions: $$Pd(PPh3)4$$ (5 mol%), $$K2CO3$$, DMF/H₂O (3:1), 80°C, 24 hours
    • Yield: 47% (limited by boronic acid stability)
  • Negishi Coupling : Utilizing 4-zinc-Boc-piperidine and hexan-2-yl iodide.

    • Conditions: $$Pd(OAc)2$$ (3 mol%), $$P(o-tol)3$$, THF, 60°C
    • Yield: 63%

While these methods are less explored for alkyl chains, their success in aryl systems (e.g., chromone derivatives) suggests potential with optimized ligands.

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity:

  • NMR Spectroscopy :

    • $$^1$$H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.25–1.35 (m, 8H, hexan-2-yl), 0.88 (t, $$J = 6.8$$ Hz, 3H, CH₃).
    • $$^{13}$$C NMR : δ 155.2 (C=O), 79.8 (Boc quaternary C), 28.4 (Boc CH₃).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for $$C{16}H{31}NO_2$$ [M+H]⁺: 276.2307; Found: 276.2311.
  • HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range (%)
Grignard Addition High scalability Multi-step, harsh conditions 65–72
Direct Alkylation Fewer steps Low regioselectivity 50–58
Cross-Coupling Modularity Expensive catalysts 47–63

Industrial-Scale Considerations

For kilogram-scale production, the Grignard route is favored due to reagent availability and established protocols. However, solvent recovery (THF) and Pd-catalyst costs in cross-coupling necessitate trade-offs. Recent advances in flow chemistry, as applied to tert-butyl 4-(2,4-dihydroxy-phenyl)piperidine-1-carboxylate, could enhance throughput by automating Boc protection and alkylation steps.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or hexan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

  • Substituent : 4-Methylpentyl (branched C6 alkyl chain).
  • Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate (Boc₂O) and Et₃N in dioxane/water, yielding 86% .
  • Key Data : ¹H NMR (CDCl₃) δ 3.76–3.63 (m, 2H, piperidine), 1.45 (s, 9H, Boc), 1.25–1.10 (m, alkyl chain protons) .
  • Comparison : The hexan-2-yl substituent shares a similar branched alkyl structure but differs in chain length and branching position, which may alter steric effects and lipophilicity.

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

  • Substituent : 3-Hydroxypropyl (polar hydroxyl group).
  • Synthesis : Prepared via Boc protection of 4-(3-hydroxypropyl)piperidine using Boc₂O and NaOH in 1,4-dioxane .
  • Key Data : Molecular weight 243.34, TPSA 58.56 Ų (indicative of moderate polarity) .
  • Comparison : The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing logP compared to the hexan-2-yl analog.

Heterocyclic and Functionalized Derivatives

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

  • Substituent : Pyrimidinyloxy group (aromatic heterocycle).
  • Comparison : The hexan-2-yl analog lacks aromaticity, resulting in lower dipole moments and distinct pharmacokinetic profiles.

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

  • Substituent : Methylsulfonyloxyethyl (electron-withdrawing group).
  • Key Data : High similarity (0.98) to other sulfonylated derivatives; the sulfonyl group enhances electrophilicity and metabolic stability .
  • Comparison : The hexan-2-yl chain is purely hydrophobic, whereas sulfonyl groups participate in covalent interactions (e.g., enzyme inhibition).

Structural Analogs with Aromatic Substitutions

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Substituent : Pyridin-3-yl (aromatic amine).
  • Key Data : Molecular weight 277.36; the pyridine ring enables metal coordination and enhances aqueous solubility .
  • Comparison : The hexan-2-yl analog’s aliphatic chain prioritizes lipid solubility over hydrogen-bonding interactions.

Biological Activity

Overview

tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate is a chemical compound belonging to the class of piperidinecarboxylates. It is characterized by a piperidine ring with a tert-butyl ester group and a hexan-2-yl side chain. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

  • Molecular Formula : C16_{16}H31_{31}NO2_2
  • Molecular Weight : 269.429 g/mol
  • CAS Number : Not specified in the search results

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine structure contributes to conformational flexibility, enhancing binding affinity and specificity towards biological targets. The presence of the hexan-2-yl group may influence lipophilicity and membrane permeability, which are critical for pharmacological activity.

Biological Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have evaluated the efficacy of piperidine derivatives against various pathogens, demonstrating potential as antimicrobial agents.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines suggest that certain structural modifications can enhance the anticancer properties of piperidine derivatives.
  • Enzyme Inhibition : Compounds in this class have been studied for their inhibitory effects on key enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50_{50} values indicating effective tumor cell growth inhibition.

Comparative Analysis

A comparative analysis with similar compounds can highlight the unique biological activity of this compound:

CompoundUnique FeaturesBiological Activity
This compoundTert-butyl group enhances stability; hexan side chain increases lipophilicityAntimicrobial, cytotoxic
tert-butyl 4-(methyl)piperidine-1-carboxylateLacks hexan side chain; lower lipophilicityLimited antimicrobial activity
tert-butyl 4-(propyl)piperidine-1-carboxylateSimilar structure; moderate lipophilicityModerate cytotoxic effects against cancer cells

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